4,6-Dibromo-2,3-difluorophenylacetonitrile
Overview
Description
4,6-Dibromo-2,3-difluorophenylacetonitrile is a chemical compound with the molecular formula C8H2Br2F2N It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with two bromine atoms at the 4 and 6 positions and two fluorine atoms at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2,3-difluorophenylacetonitrile typically involves the bromination and fluorination of phenylacetonitrile derivatives. One common method includes the following steps:
Bromination: Phenylacetonitrile is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the desired positions.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas (F2) under controlled conditions to introduce fluorine atoms at the 2 and 3 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2,3-difluorophenylacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitrile derivatives, while oxidation and reduction can lead to the formation of corresponding acids or alcohols.
Scientific Research Applications
4,6-Dibromo-2,3-difluorophenylacetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2,3-difluorophenylacetonitrile involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to various enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4,6-Dibromo-2,3-difluorophenol: A similar compound with a hydroxyl group instead of a nitrile group.
2,4-Dibromo-3,5-difluorophenylacetonitrile: Another derivative with different substitution patterns.
Uniqueness
4,6-Dibromo-2,3-difluorophenylacetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-(4,6-dibromo-2,3-difluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2F2N/c9-5-3-6(10)8(12)7(11)4(5)1-2-13/h3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAAAEQXRULOJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)CC#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501246157 | |
Record name | Benzeneacetonitrile, 4,6-dibromo-2,3-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501246157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1804939-10-3 | |
Record name | Benzeneacetonitrile, 4,6-dibromo-2,3-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1804939-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetonitrile, 4,6-dibromo-2,3-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501246157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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